Tris(triphenylphosphine)ruthenium(II) chloride
CAS No.: 15529-49-4
Cat. No.: VC21079219
Molecular Formula: C54H45Cl2P3Ru
Molecular Weight: 958.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15529-49-4 |
|---|---|
| Molecular Formula | C54H45Cl2P3Ru |
| Molecular Weight | 958.8 g/mol |
| IUPAC Name | dichlororuthenium;triphenylphosphane |
| Standard InChI | InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2 |
| Standard InChI Key | WIWBLJMBLGWSIN-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2] |
Introduction
Physical and Chemical Properties
Basic Identification
Tris(triphenylphosphine)ruthenium(II) chloride, also known as dichlorotris(triphenylphosphine)ruthenium(II), is a coordination complex with the molecular formula C54H45Cl2P3Ru and a molecular weight of 958.85 g/mol . The compound is registered with CAS number 15529-49-4 and identified by the InChI Key KSHWMFNJCNGTJO-UHFFFAOYSA-L . This ruthenium complex appears as a chocolate brown solid and demonstrates good solubility in organic solvents such as benzene .
The compound is known by several synonyms in scientific literature, including dichlorotris(triphenylphosphino)ruthenium(II), tris(triphenylphosphine)ruthenium(II) dichloride, and ruthenium(II)-tris(triphenylphosphine) dichloride . The IUPAC name for this complex is dichlororuthenium;triphenylphosphane, which systematically describes its chemical composition according to standardized nomenclature rules .
Physical Characteristics
The physical properties of tris(triphenylphosphine)ruthenium(II) chloride include its characteristic chocolate brown color and a melting point of approximately 159.0°C . This distinctive appearance aids in its identification during synthesis and purification processes. The compound exhibits excellent solubility in non-polar organic solvents, particularly benzene, which facilitates its use in homogeneous catalytic systems .
The solubility profile of this complex is particularly important for its applications in catalysis, as it allows for effective incorporation into reaction systems where homogeneous conditions are required. The physical characteristics of this compound contribute significantly to its handling, storage, and application in various chemical processes.
Synthesis and Preparation
Standard Synthetic Route
The synthesis of tris(triphenylphosphine)ruthenium(II) chloride typically involves the reaction of ruthenium trichloride trihydrate with triphenylphosphine in methanol . The chemical equation for this reaction can be represented as:
2 RuCl₃(H₂O)₃ + 7 PPh₃ → 2 RuCl₂(PPh₃)₃ + 2 HCl + 5 H₂O + OPPh₃
A detailed synthetic procedure involves dissolving triphenylphosphine (approximately 12 g, 45.8 mmol) in 100 ml of analytical grade methanol in a round-bottom flask, followed by the addition of ruthenium trichloride hydrate (2.0 g, 7.7 mmol), which results in a deeply brown colored solution . The reaction mixture is then heated under reflux conditions for approximately 4 hours . After completion, the mixture is filtered, washed with diethyl ether, and dried in air to obtain the final product with yields typically around 87% .
Characterization of Synthesized Product
The synthesized complex can be characterized using various spectroscopic techniques. ³¹P NMR spectroscopy of tris(triphenylphosphine)ruthenium(II) chloride typically shows a broad singlet at δ 40.9 ppm in CDCl₃ at room temperature . Interestingly, when the NMR spectrum is recorded at lower temperatures (approximately -50°C in CDCl₃), the signal splits into two broad signals at 75.2 ppm (corresponding to one phosphorus atom) and 24.8 ppm (corresponding to two phosphorus atoms) . This temperature-dependent behavior provides insights into the solution dynamics and structural characteristics of the complex.
The synthesis of this compound requires careful attention to reaction conditions and purification procedures to ensure high yield and purity. The successful preparation of tris(triphenylphosphine)ruthenium(II) chloride is essential for its subsequent applications in catalysis and as a precursor for other ruthenium complexes.
Structural Characteristics
Molecular Structure Implications
The structural data for tris(triphenylphosphine)ruthenium(II) chloride indicates a distorted coordination geometry, likely due to the steric demands of the bulky triphenylphosphine ligands. The unequal Ru-P bond lengths suggest that the triphenylphosphine ligands interact differently with the ruthenium center, which has implications for the complex's reactivity and ligand exchange properties.
Spectroscopic Data and Analysis
Infrared Spectroscopy
Infrared spectroscopy provides valuable information about the vibrational modes of tris(triphenylphosphine)ruthenium(II) chloride, particularly those associated with the triphenylphosphine ligands and the metal-ligand bonds. Characteristic IR bands for this complex include C-H stretching vibrations observed around 3060s, 3050s, and 3022m cm⁻¹ . The aromatic C-C stretching vibrations appear at approximately 1584m cm⁻¹, while other significant bands include those at 1481ms cm⁻¹ .
Table 1: Selected Infrared Spectroscopic Data for Tris(triphenylphosphine)ruthenium(II) chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3060 | Strong | C-H stretching |
| 3050 | Strong | C-H stretching |
| 3022 | Medium | C-H stretching |
| 1584 | Medium | C-C aromatic stretching |
| 1481 | Medium-Strong | C-C aromatic stretching |
| 1433 | Strong | C-H deformation |
| 1191 | Medium | X-sensitive mode |
| 1159 | Medium | X-sensitive mode |
| 1118 | Medium | Ring breathing mode |
The complex also exhibits various combination bands and overtones in the 2000-1600 cm⁻¹ region, which can be attributed to interactions involving the aromatic rings of the triphenylphosphine ligands . The lower frequency regions of the IR spectrum provide information about the metal-phosphorus (Ru-P) and metal-chloride (Ru-Cl) stretching vibrations, although precise assignment of these modes can be challenging due to vibrational mixing .
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy by providing additional information about the vibrational modes of tris(triphenylphosphine)ruthenium(II) chloride. The Raman spectrum of this complex shows C-H stretching vibrations at approximately 3068, 3059, and 3026 cm⁻¹ . These values are slightly different from those observed in the IR spectrum, highlighting the complementary nature of these two spectroscopic techniques.
The Raman spectrum also reveals combination bands and overtones that exhibit strong Fermi resonance interactions, particularly in the 3000-3100 cm⁻¹ region . These interactions complicate the assignment of specific vibrational modes but provide valuable information about the coupling between different vibrational modes in the molecule.
The analysis of the Raman spectrum of tris(triphenylphosphine)ruthenium(II) chloride, especially when compared with those of related triphenylphosphine complexes of other transition metals (such as copper and cobalt), allows for a better understanding of the influence of the metal center on the vibrational properties of the coordinated ligands .
Nuclear Magnetic Resonance Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for investigating the electronic environment around the phosphorus atoms in tris(triphenylphosphine)ruthenium(II) chloride. As mentioned earlier, the ³¹P NMR spectrum typically shows a broad singlet at δ 40.9 ppm in CDCl₃ at room temperature . This broadening can be attributed to dynamic processes occurring in solution, such as ligand exchange or conformational changes.
The temperature-dependent behavior of the ³¹P NMR signals is particularly informative. At lower temperatures (approximately -50°C in CDCl₃), the single broad signal resolves into two distinct signals: one at 75.2 ppm (corresponding to one phosphorus atom) and another at 24.8 ppm (corresponding to two phosphorus atoms) . This splitting suggests that the phosphine ligands become magnetically non-equivalent at lower temperatures, possibly due to restricted rotation or changes in the coordination geometry.
The NMR data complements the structural information obtained from other techniques and provides insights into the solution dynamics of the complex. This information is valuable for understanding the behavior of tris(triphenylphosphine)ruthenium(II) chloride in solution, which is relevant for its applications in homogeneous catalysis.
Chemical Reactivity and Applications
Ligand Substitution Reactions
Tris(triphenylphosphine)ruthenium(II) chloride exhibits a rich chemistry of ligand substitution reactions, making it a versatile precursor for other ruthenium complexes. In the presence of excess triphenylphosphine, it can bind a fourth phosphine ligand to produce RuCl₂(PPh₃)₄, a black crystalline complex . This tetrakis(phosphine) complex serves as a precursor to the Grubbs catalysts, which have revolutionized olefin metathesis reactions.
The complex also undergoes reactions with hydrogen in the presence of a base (such as triethylamine) to form the monohydride complex HRuCl(PPh₃)₃, which appears as a purple solid :
RuCl₂(PPh₃)₃ + H₂ + NEt₃ → HRuCl(PPh₃)₃ + [HNEt₃]Cl
Another important reaction involves the substitution of triphenylphosphine ligands with carbon monoxide, resulting in the formation of dichloro(dicarbonyl)bis(triphenylphosphine)ruthenium(II) :
RuCl₂(PPh₃)₃ + 2 CO → trans,trans,trans-RuCl₂(CO)₂(PPh₃)₂ + PPh₃
Interestingly, this initially formed all-trans isomer (a kinetic product) isomerizes to the cis adduct during recrystallization, demonstrating the thermodynamic preference for the cis configuration in this system .
Reactions with Bidentate Phosphines
The reaction of tris(triphenylphosphine)ruthenium(II) chloride with bidentate phosphine ligands represents another important class of transformations. For example, the complex reacts with 1,2-bis(diphenylphosphino)ethane (dppe) to form trans-RuCl₂(dppe)₂ :
RuCl₂(PPh₃)₃ + 2 dppe → RuCl₂(dppe)₂ + 3 PPh₃
The detailed procedure for this transformation involves dissolving tris(triphenylphosphine)ruthenium(II) chloride in acetone to form a deeply brown colored solution, followed by the addition of dppe, which leads to the formation of a yellow precipitate after approximately one hour of stirring at room temperature . The precipitate is then isolated by filtration, washed with acetone, and dried in air to obtain the desired product .
These substitution reactions with bidentate phosphines allow for the synthesis of ruthenium complexes with modified steric and electronic properties, which can exhibit different catalytic activities compared to the parent tris(triphenylphosphine) complex.
Catalytic Applications
Tris(triphenylphosphine)ruthenium(II) chloride and its derivatives have found numerous applications in homogeneous catalysis. One notable application is the catalysis of formic acid decomposition into carbon dioxide and hydrogen gas in the presence of an amine . This reaction is relevant to hydrogen storage and generation systems, which are of interest in the context of sustainable energy technologies.
The complex also serves as a precursor to more specialized catalysts, including the Grubbs catalysts mentioned earlier. These catalysts have transformed the field of olefin metathesis, enabling efficient carbon-carbon bond formation reactions that are widely used in organic synthesis, polymer chemistry, and pharmaceutical manufacturing.
The versatility of tris(triphenylphosphine)ruthenium(II) chloride in catalysis stems from its ability to undergo controlled ligand substitution reactions, allowing for the fine-tuning of its steric and electronic properties to suit specific catalytic applications. The ruthenium(II) center, stabilized by the triphenylphosphine ligands, provides an appropriate balance of stability and reactivity that is essential for effective catalysis.
Comparative Analysis with Related Complexes
Spectroscopic Comparisons
The spectroscopic properties of tris(triphenylphosphine)ruthenium(II) chloride can be compared with those of related triphenylphosphine complexes of other transition metals to understand the influence of the metal center on the ligand properties. Table 2 presents a comparison of selected vibrational frequencies for triphenylphosphine and its complexes with ruthenium, copper, and cobalt .
Table 2: Comparison of Selected Vibrational Frequencies (cm⁻¹) for Triphenylphosphine and its Metal Complexes
| Vibrational Mode | Triphenylphosphine | Cu(PPh₃)₃Cl | Co(PPh₃)₃Cl | Ru(PPh₃)₃Cl₂ |
|---|---|---|---|---|
| C-H stretch | 3067s | 3061s | 3062s | 3060s |
| C-C aromatic | 1583s | 1584m | 1584m | 1584m |
| Ring breathing | 1090vs | 1092vs | 1092s | 1092s |
| C-H out-of-plane | 750vs | 754s/sh | 750s | 746s |
Structural and Reactivity Comparisons
While all tris(triphenylphosphine) metal chloride complexes share certain structural features, they exhibit different reactivity patterns based on the nature of the metal center. For instance, tris(triphenylphosphine)copper(I) chloride appears as a white solid, in contrast to the chocolate brown color of the ruthenium complex . This difference in color reflects the different electronic structures of these complexes.
The ruthenium complex exhibits a more diverse range of reactivity compared to the copper and cobalt analogs, particularly in terms of its ability to participate in catalytic processes. This enhanced reactivity can be attributed to the rich redox chemistry of ruthenium and its ability to access multiple oxidation states, which is advantageous for catalytic applications.
The comparisons between tris(triphenylphosphine)ruthenium(II) chloride and related complexes highlight the importance of the metal center in determining the properties and applications of these coordination compounds. While the triphenylphosphine ligands provide a common structural framework, the choice of metal significantly influences the electronic, spectroscopic, and catalytic properties of the resulting complexes.
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